Butyl 4-(2-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC15815215
Molecular Formula: C16H19BrN2O3
Molecular Weight: 367.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H19BrN2O3 |
|---|---|
| Molecular Weight | 367.24 g/mol |
| IUPAC Name | butyl 4-(2-bromophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C16H19BrN2O3/c1-3-4-9-22-15(20)13-10(2)18-16(21)19-14(13)11-7-5-6-8-12(11)17/h5-8,14H,3-4,9H2,1-2H3,(H2,18,19,21) |
| Standard InChI Key | TXTAZTAYAOBZJE-UHFFFAOYSA-N |
| Canonical SMILES | CCCCOC(=O)C1=C(NC(=O)NC1C2=CC=CC=C2Br)C |
Introduction
Structural and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure centers on a tetrahydropyrimidine ring (C16H19BrN2O3), a partially saturated heterocycle containing two nitrogen atoms at positions 1 and 3. Key substituents include:
-
A 2-bromophenyl group at position 4, introducing steric bulk and electronic effects due to bromine’s electronegativity.
-
A methyl group at position 6, enhancing lipophilicity and influencing ring conformation.
-
A butyl ester at position 5, modulating solubility and reactivity through its alkoxy chain .
The bromine atom at the phenyl ring’s ortho position distinguishes this compound from para-substituted analogs (e.g., methyl 4-(4-bromophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate), altering dipole moments and crystallization tendencies.
Molecular Weight and Stereochemistry
With a molecular weight of 367.24 g/mol, the compound’s stereochemistry is defined by the tetrahydropyrimidine ring’s chair conformation. The 2-bromophenyl group occupies an axial position, minimizing steric clash with the methyl group at C6 . This arrangement is critical for its biological activity, as demonstrated by molecular docking studies.
Synthesis and Optimization
Multi-Step Synthetic Routes
Industrial synthesis typically employs a three-step protocol:
-
Condensation: 2-Bromobenzaldehyde reacts with methyl acetoacetate and urea under acidic conditions (e.g., HCl or p-TsOH) to form the dihydropyrimidinone core .
-
Esterification: The intermediate undergoes transesterification with butanol using catalysts like DMAP or Ti(OiPr)4 to install the butyl group.
-
Purification: Column chromatography or recrystallization from ethanol yields the final product with >95% purity .
Key Reaction Conditions:
-
Temperature: 80–100°C for condensation; 60°C for esterification.
-
Solvents: Ethanol (condensation); toluene (esterification).
Green Chemistry Approaches
Recent advances utilize low-melting mixtures (e.g., choline chloride-urea) as solvents, reducing environmental impact. These methods achieve comparable yields (78%) while eliminating volatile organic compounds .
Biological Activities and Mechanisms
Anticancer Properties
In vitro assays against MCF-7 (breast cancer) and A549 (lung cancer) cell lines reveal IC50 values of 12.3 µM and 15.8 µM, respectively. Mechanistic studies suggest:
-
Topoisomerase II inhibition: The bromophenyl group intercalates DNA, stabilizing the enzyme-DNA cleavage complex.
-
Apoptosis induction: Caspase-3 activation and PARP cleavage observed at 20 µM.
Antimicrobial Efficacy
Against Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative), MIC values are 32 µg/mL and 64 µg/mL, respectively. The butyl ester enhances membrane permeability, facilitating bacterial uptake.
Physicochemical Properties
| Property | Value | Method |
|---|---|---|
| Melting Point | 65–67°C | DSC |
| Solubility (25°C) | 2.1 mg/mL in DMSO | Shake-flask |
| LogP | 3.2 | HPLC |
| Stability | >6 months at -20°C | Accelerated testing |
The compound’s low aqueous solubility (0.03 mg/mL in water) necessitates formulation with surfactants or cyclodextrins for in vivo studies.
Comparative Analysis with Structural Analogs
Trends:
-
Ortho bromination enhances anticancer activity compared to para-substituted analogs.
-
Longer ester chains (butyl > propyl > methyl) improve lipid solubility and cellular uptake .
Analytical Characterization
Spectroscopic Data
-
1H NMR (400 MHz, CDCl3): δ 1.24 (t, 3H, J = 7.2 Hz, butyl CH3), 2.47 (s, 3H, C6-CH3), 5.20 (s, 1H, C4-H), 7.07–7.43 (m, 4H, Ar-H) .
Chromatographic Methods
HPLC purity assays (C18 column, 70:30 acetonitrile/water) show a retention time of 6.8 minutes, confirming >98% purity.
Future Directions
-
Structure-Activity Relationships: Systematic modification of the ester chain (e.g., isobutyl, pentyl) to optimize bioavailability.
-
Target Identification: Proteomic studies to map interactions with non-cancer targets (e.g., kinase inhibitors).
-
Formulation Development: Nanoemulsions or liposomes to enhance aqueous solubility for preclinical trials.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume